1-[1-(Diphenylmethyl)azetidin-3-yl]piperidine-4-carboxylic acid
Overview
Description
1-[1-(Diphenylmethyl)azetidin-3-yl]piperidine-4-carboxylic acid is a complex organic compound featuring a unique structure that combines azetidine and piperidine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Diphenylmethyl)azetidin-3-yl]piperidine-4-carboxylic acid typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized starting from (N-Boc-azetidin-3-one) through a DBU-catalyzed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles.
Introduction of the Diphenylmethyl Group: The diphenylmethyl group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the azetidine ring is replaced by the diphenylmethyl moiety.
Formation of the Piperidine Ring: The piperidine ring is typically constructed through a cyclization reaction involving a suitable precursor, such as a diamine or an amino alcohol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.
Chemical Reactions Analysis
Types of Reactions
1-[1-(Diphenylmethyl)azetidin-3-yl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups on the azetidine or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[1-(Diphenylmethyl)azetidin-3-yl]piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-[1-(Diphenylmethyl)azetidin-3-yl]piperidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(Diphenylmethyl)azetidine-3-carboxylic acid: Similar structure but lacks the piperidine ring.
1-(Diphenylmethyl)piperidine-4-carboxylic acid: Similar structure but lacks the azetidine ring.
Uniqueness
1-[1-(Diphenylmethyl)azetidin-3-yl]piperidine-4-carboxylic acid is unique due to the combination of azetidine and piperidine rings, which imparts distinct chemical and biological properties compared to compounds with only one of these rings.
Properties
IUPAC Name |
1-(1-benzhydrylazetidin-3-yl)piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c25-22(26)19-11-13-23(14-12-19)20-15-24(16-20)21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19-21H,11-16H2,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTBXJDMKCQGPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2CN(C2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635366 | |
Record name | 1-[1-(Diphenylmethyl)azetidin-3-yl]piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874800-95-0 | |
Record name | 1-[1-(Diphenylmethyl)azetidin-3-yl]piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50635366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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